The 6-Chloro-1-Phenyl-1H,4H,5H-Pyrazolo[3,4-d]pyrimidine Scaffold: A Comprehensive Guide to Structure-Activity Relationships for Kinase-Targeted Drug Discovery
The 6-Chloro-1-Phenyl-1H,4H,5H-Pyrazolo[3,4-d]pyrimidine Scaffold: A Comprehensive Guide to Structure-Activity Relationships for Kinase-Targeted Drug Discovery
Abstract
The 1H-pyrazolo[3,4-d]pyrimidine core is a cornerstone scaffold in modern medicinal chemistry, recognized for its versatile biological activities, particularly as a potent inhibitor of various protein kinases. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) for the 6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine series and its analogs. By dissecting the impact of substitutions at key positions on the pyrazolopyrimidine nucleus, we aim to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the chemical features driving potency, selectivity, and desirable pharmacological properties. This guide will delve into the rationale behind experimental design, present key data in a comparative format, and offer detailed protocols for the synthesis and evaluation of these promising compounds.
Introduction: The Pyrazolo[3,4-d]pyrimidine as a Privileged Scaffold
The pyrazolo[3,4-d]pyrimidine scaffold is a bicyclic heteroaromatic system that can be considered a purine isostere. This structural similarity allows it to effectively mimic the adenine core of ATP, enabling competitive binding to the ATP-binding site of a wide range of protein kinases.[1] The dysregulation of protein kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. Consequently, the pyrazolo[3,4-d]pyrimidine framework has been extensively explored as a template for the design of novel kinase inhibitors.[2][3]
Derivatives of this scaffold have demonstrated significant inhibitory activity against a multitude of kinases, including but not limited to Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Src family kinases, Cyclin-Dependent Kinases (CDKs), and Polo-Like Kinase 4 (PLK4).[4][5][6][7][8] The 1-phenyl substitution provides a foundational structural element, with the chloro group at the 6-position serving as a versatile synthetic handle for further chemical modifications. This guide will systematically explore the SAR at each key position of the 6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine core.
General Synthetic Strategy
The synthesis of the 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine core typically commences with the cyclization of ethyl (ethoxymethylene)cyanoacetate with phenylhydrazine to yield ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.[9] Subsequent cyclization with formamide affords the pyrazolo[3,4-d]pyrimidinone intermediate.[9] Chlorination, often using phosphorus oxychloride (POCl₃), then provides the key 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine intermediate, which serves as a versatile precursor for a wide array of derivatives.[4][9]
Experimental Protocol: Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine[9]
-
Step 1: Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. A mixture of ethyl (ethoxymethylene)cyanoacetate and phenylhydrazine in ethanol is heated at 80°C for 4 hours. Upon cooling, the product precipitates and is collected by filtration.
-
Step 2: Synthesis of 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. The product from Step 1 is heated with formamide at 190°C for 8 hours. The reaction mixture is then cooled, and the resulting solid is collected.
-
Step 3: Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine. The pyrazolo[3,4-d]pyrimidinone from Step 2 is refluxed with phosphorus oxychloride at 106°C for 6 hours. After cooling, the excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice water to precipitate the desired 4-chloro product.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the core scaffold. The following sections will dissect the SAR at the key positions: N-1, C-4, and C-6.
The N-1 Position: The Phenyl Anchor
The 1-phenyl group is a common feature in many active pyrazolo[3,4-d]pyrimidine-based kinase inhibitors. This lipophilic group often occupies a hydrophobic pocket within the kinase active site.
-
Unsubstituted Phenyl: An unsubstituted phenyl group at the N-1 position is well-tolerated and often serves as a starting point for SAR exploration.[4]
-
Substituted Phenyl: Introduction of substituents on the N-1 phenyl ring can significantly modulate potency and selectivity. For instance, in a series of Bcr-Abl inhibitors, a bromine atom in the para position of the N-1 phenyl ring was found to be crucial for activity against the T315I mutant.[10]
The C-4 Position: The Hinge-Binding Region
The C-4 position is a critical determinant of kinase inhibitory activity, as substituents at this position often form hydrogen bonds with the hinge region of the kinase ATP-binding site. The 4-chloro intermediate is rarely the final active compound but rather a versatile precursor for introducing various functionalities.
-
Amino Substituents: The introduction of an amino group, particularly anilino or benzylamino moieties, is a common and highly effective strategy.
-
Anilino vs. Benzylamino: In a study on CDK2 inhibitors, compounds bearing an anilino moiety at C-4 demonstrated superior inhibitory activity compared to their benzylamino counterparts.[3][7]
-
Substituted Anilino Groups: Further substitution on the anilino ring can fine-tune activity. For example, a 3-fluoroanilino group at C-4 resulted in CDK2 inhibitory activity comparable or superior to the reference compounds olomoucine and roscovitine.[7] In another study, halogen disubstitution on the anilino group conferred greater selectivity for EGFR over ErbB2.[3]
-
-
Hydrazinyl and Related Moieties: The 4-chloro group can be readily displaced by hydrazine hydrate to form a 4-hydrazinyl intermediate.[4] This intermediate can then be condensed with various aldehydes and ketones to generate a diverse library of compounds with potent anticancer activities.[4][11]
-
Oxy-Linkages: An ether linkage at the C-4 position has also proven to be a successful strategy. In the development of multikinase inhibitors targeting FLT3 and VEGFR2, a 4-phenoxy-phenylurea moiety was found to be highly effective.[12][13]
The C-6 Position: Modulating Potency and Selectivity
The C-6 position offers another avenue for structural modification to enhance potency and selectivity.
-
Alkyl and Cycloalkyl Groups: Introduction of small alkyl or cycloalkyl groups at C-6 can be beneficial. For instance, in a series of Src inhibitors, various alkyl and cycloalkyl groups were explored at this position.[14]
-
Aryl and Heteroaryl Groups: Aryl or heteroaryl substitutions at C-6 can also lead to potent compounds.
-
Thioalkyl Groups: The presence of an alkylthio substituent at the C-6 position has been shown to influence the binding mode within the Abl kinase active site.[10]
-
Unsubstituted C-6: In some cases, an unsubstituted C-6 position is preferred. For Bcr-Abl T315I inhibitors, C-6 unsubstituted compounds were able to form crucial hydrogen bonds with Met318 in the hinge region, a binding mode that was not accessible to C-6 substituted analogs due to steric hindrance from the I315 residue.[10]
Data Summary: Comparative Analysis of Key Compounds
To illustrate the SAR principles discussed, the following table summarizes the biological activity of representative 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives.
| Compound ID | N-1 Substituent | C-4 Substituent | C-6 Substituent | Target(s) | IC₅₀ (µM) | Cancer Cell Line(s) | Reference |
| 1a | Phenyl | 4-(4-chlorophenyl)-6-thioxo-6,7-dihydro-5H-pyrazolo[3,4-d]pyrimidin-3-yl)benzamide | Thioxo | EGFR | - | MCF-7, HCT116, HePG-2 | [4] |
| 12b | Phenyl | 4-(2-(4-chlorobenzylidene)hydrazinyl)-N-phenyl | H | EGFR, EGFRT790M | 0.016 (EGFRWT), 0.236 (EGFRT790M) | A549, HCT-116 | [11] |
| 10k | Methyl | (E)-9-(3,4,5-trimethoxybenzylidene)-6,7,8,9-tetrahydropyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-one | - | VEGFR-2, Tubulin | 0.03-1.6 | Various | [5] |
| 1a (different series) | Phenyl | 4-(4-bromophenylamino) | H | - | 2.24 | A549 | [15] |
| 24j | - | - | - | PLK4 | 0.0002 | MCF-7, BT474, MDA-MB-231 | [6] |
| 33a,b | H | 3-fluoroanilino | - | CDK2 | Comparable to roscovitine | - | [7] |
| 2j | 4-bromophenyl | 4-bromo | H | Bcr-AblT315I | Submicromolar | 32D-T315I | [10] |
| 33 | Phenyl | 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy) | H | FLT3, VEGFR2 | Potent | MV4-11 | [12][13] |
Mechanistic Insights and Binding Modes
The inhibitory action of pyrazolo[3,4-d]pyrimidines is primarily achieved through competitive binding at the ATP-binding site of protein kinases. Molecular docking studies have provided valuable insights into the specific interactions that govern their inhibitory activity.
A common binding mode involves the pyrimidine ring nitrogen atoms forming hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region. The N-1 phenyl group typically occupies a hydrophobic pocket, while substituents at the C-4 and C-6 positions can form additional interactions with other residues in the active site, thereby enhancing potency and selectivity.
For example, molecular modeling of C-6 unsubstituted derivatives in the T315I mutant of Bcr-Abl revealed two key hydrogen bonds between the N5 and the exocyclic amino group at C4 with the backbone of Met318 in the hinge region.[10]
Visualizing SAR: Key Interactions and Workflow
To better illustrate the concepts discussed, the following diagrams created using Graphviz depict a generalized SAR summary and a typical workflow for the development of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors.
Caption: Workflow for Pyrazolo[3,4-d]pyrimidine Inhibitor Development
Conclusion and Future Directions
The 6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine scaffold and its derivatives represent a highly fruitful area of research for the development of novel kinase inhibitors. The well-defined structure-activity relationships, coupled with the synthetic tractability of the core, provide a robust platform for the design of potent and selective agents against a range of therapeutically relevant kinases.
Future efforts in this field will likely focus on:
-
Enhancing Selectivity: Designing inhibitors that can discriminate between closely related kinases to minimize off-target effects and associated toxicities.
-
Overcoming Drug Resistance: Developing next-generation inhibitors that are active against clinically relevant mutant forms of kinases, such as the T790M mutation in EGFR or the T315I mutation in Bcr-Abl.
-
Targeting Novel Kinases: Exploring the potential of the pyrazolo[3,4-d]pyrimidine scaffold to inhibit less-explored kinases that are emerging as important drug targets.
-
Improving Pharmacokinetic Properties: Optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to ensure their suitability for clinical development.
By leveraging the foundational SAR knowledge outlined in this guide, researchers can continue to unlock the full therapeutic potential of the pyrazolo[3,4-d]pyrimidine scaffold in the ongoing quest for more effective and safer medicines.
References
-
Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (2023). MDPI. [Link]
-
Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFRT790M. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. (2022). Biomedicine & Pharmacotherapy. [Link]
-
Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. (2011). Molecules. [Link]
-
Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. (n.d.). ResearchGate. [Link]
-
Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. (2023). RSC Medicinal Chemistry. [Link]
-
Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer. (2022). European Journal of Medicinal Chemistry. [Link]
-
Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. (2021). Arabian Journal of Chemistry. [Link]
-
SAR of pyrazolo[3,4‐d]pyrimidines as cytotoxic agents. (2023). ResearchGate. [Link]
-
Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors. (2003). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Synthesis and biological evaluation of new pyrazolo[3,4-d]pyrimidine derivatives. (2014). Mediterranean Journal of Chemistry. [Link]
-
Design, Synthesis, and Biological Evaluation of Pyrazolo[3,4-d]pyrimidines Active in Vivo on the Bcr-Abl T315I Mutant. (2013). Journal of Medicinal Chemistry. [Link]
-
New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. (2010). The FASEB Journal. [Link]
-
A review on Synthesis and Biological Evaluations of Pyrazolo[3,4-d]pyrimidine Schaffold. (2022). Records of Pharmaceutical and Biomedical Sciences. [Link]
-
Study of novel pyrazolo[3,4-d]pyrimidine derivatives as selective TgCDPK1 inhibitors: molecular docking, structure-based 3D-QSAR and molecular dynamics simulation. (2016). RSC Advances. [Link]
-
Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities. (2013). Chemistry & Biology Interface. [Link]
-
Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. (2013). Journal of Medicinal Chemistry. [Link]
-
Human dihydrofolate reductase inhibition effect of 1-Phenylpyrazolo[3,4-d]pyrimidines: Synthesis, antitumor evaluation and molecular modeling study. (2022). Bioorganic Chemistry. [Link]
-
New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects. (2023). Clarivate. [Link]
-
Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. (n.d.). International Journal of ChemTech Research. [Link]
-
Structure-Activity Relationship Studies of Pyrazolo[3,4-d]Pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity Against Acute Myeloid Leukemia (AML) in Vitro and in Vivo. (2013). ResearchGate. [Link]
-
Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. (2023). MDPI. [Link]
-
Development of the phenylpyrazolo[3,4-d]pyrimidine-based, insulin-like growth factor receptor/Src/AXL-targeting small molecule kinase inhibitor. (2021). Theranostics. [Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2024). RSC Advances. [Link]
Sources
- 1. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Targeting tumor cells with pyrazolo[3,4-<i>d</i>]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms - Arabian Journal of Chemistry [arabjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
